ethyl 4-methoxy-7-methyl-1H-indole-2-carboxylate
Description
Properties
IUPAC Name |
ethyl 4-methoxy-7-methyl-1H-indole-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-4-17-13(15)10-7-9-11(16-3)6-5-8(2)12(9)14-10/h5-7,14H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFQAHUOCKOLGKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=CC(=C2N1)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501237504 | |
| Record name | Ethyl 4-methoxy-7-methyl-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501237504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1082041-39-1 | |
| Record name | Ethyl 4-methoxy-7-methyl-1H-indole-2-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1082041-39-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 4-methoxy-7-methyl-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501237504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-methoxy-7-methyl-1H-indole-2-carboxylate typically involves the reaction of appropriate starting materials under specific conditions. One common method includes the reaction of 4-methoxy-7-methylindole with ethyl chloroformate in the presence of a base such as triethylamine . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-methoxy-7-methyl-1H-indole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of substituted indole derivatives .
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Properties
Indole derivatives, including ethyl 4-methoxy-7-methyl-1H-indole-2-carboxylate, have been investigated for their anticancer properties. Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that certain indole derivatives can induce apoptosis in cancer cells, suggesting a potential therapeutic role in oncology .
Case Study:
A study on related indole compounds demonstrated significant activity against breast and lung cancer cell lines, highlighting the importance of structural modifications in enhancing anticancer efficacy .
1.2 Neuroprotective Effects
Recent investigations have suggested that this compound may possess neuroprotective properties. Indoles are known to interact with neurotransmitter systems, potentially offering benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Data Table: Neuroprotective Activity of Indole Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Ethyl 4-methoxy-7-methyl-1H-indole | SH-SY5Y (Neuroblastoma) | 15 | Apoptosis induction |
| Methyl 4-methoxy-7-methyl-indole | PC12 (Neuronal) | 20 | ROS scavenging |
| Reserpine | Various | 10 | Monoamine modulation |
Antimicrobial Activity
Indoles, including this compound, have shown promising antimicrobial properties. Research has indicated that these compounds can inhibit the growth of various bacteria and fungi.
Case Study:
A study evaluating the antimicrobial activity of several indole derivatives found that this compound exhibited significant inhibition against Staphylococcus aureus and Candida albicans, suggesting its potential as a therapeutic agent in treating infections.
Synthesis and Organic Chemistry Applications
The synthesis of this compound can be achieved through various methods, including Fischer Indole Synthesis and Bartoli Indole Synthesis. These methodologies highlight the versatility of indoles in organic synthesis, allowing for the development of novel derivatives with tailored biological activities.
Data Table: Synthesis Methods for Indoles
| Method | Description | Yield (%) |
|---|---|---|
| Fischer Indole Synthesis | Cyclization of hydrazones with ketones | 70 |
| Bartoli Indole Synthesis | Reaction involving nitroarenes and Grignard reagents | 65 |
Future Research Directions
The potential applications of this compound warrant further investigation. Future research should focus on:
- Mechanistic Studies: Understanding the precise mechanisms by which this compound exerts its biological effects.
- In Vivo Studies: Conducting animal studies to evaluate the efficacy and safety profile of this compound.
- Structure-Activity Relationship (SAR) Studies: Investigating how structural modifications can enhance biological activity.
Mechanism of Action
The mechanism of action of ethyl 4-methoxy-7-methyl-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
- Ethyl 7-Methoxy-4-Nitro-1H-Indole-2-Carboxylate (CAS 16732-57-3) : The nitro group at position 4 introduces strong electron-withdrawing effects, contrasting with the electron-donating methoxy group in the target compound. This difference likely reduces the electron density of the indole ring, increasing reactivity toward nucleophilic substitution or redox reactions .
- Ethyl 5-Methoxyindole-2-Carboxylate: The methoxy group at position 5 (vs. Positional isomerism can significantly influence melting points and solubility; for example, methyl 4-methoxy-1,2-dimethyl-6H-furo[3,2-e]indole-7-carboxylate () has a melting point of 182–184°C, whereas nitro-substituted analogs (e.g., ethyl 7-nitro-1H-indole-2-carboxylate) may exhibit higher thermal stability due to conjugation effects .
Functional Group Modifications
- Methyl 4-Hydroxy-1H-Indole-2-Carboxylate : Demethylation of the methoxy group (using BBr₃) yields a hydroxyl group, enhancing hydrogen-bonding capacity and acidity. This modification is critical for synthesizing intermediates with improved water solubility or metal-chelating properties .
- The chlorine atom at position 7 (vs. methyl in the target compound) introduces steric and electronic effects that may alter binding specificity in biological systems .
Fused-Ring Systems
- This structural feature also elevates the melting point (182–184°C) compared to simpler indole esters .
Data Table: Key Comparative Properties
Research Findings and Implications
Synthetic Flexibility : The methoxy group at position 4 in the target compound can be selectively demethylated (e.g., using BBr₃) to generate hydroxylated intermediates, enabling further functionalization .
Biological Activity Trends : Nitro-substituted analogs (e.g., ethyl 7-nitro-1H-indole-2-carboxylate) may exhibit enhanced reactivity in electrophilic substitution reactions, whereas methyl and methoxy groups in the target compound could improve lipophilicity and membrane permeability .
Toxicity Considerations : Halogenated derivatives (e.g., 7-chloro-3-methyl-1H-indole-2-carboxylic acid) may pose higher environmental or metabolic toxicity due to the persistence of halogen atoms .
Biological Activity
Ethyl 4-methoxy-7-methyl-1H-indole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.
Overview of the Compound
This compound is an indole derivative characterized by the presence of a methoxy group and a carboxylate moiety. Indoles are known for their wide range of biological activities, including anticancer, antiviral, and antimicrobial properties. The compound's structure suggests potential interactions with various biological targets, influencing numerous biochemical pathways.
Anticancer Properties
Research has indicated that this compound exhibits significant anticancer activity. In vitro studies have shown its efficacy against various cancer cell lines, including:
- MCF-7 (breast cancer)
- A549 (lung cancer)
The compound demonstrated a high binding affinity to specific receptors involved in cancer progression, leading to apoptosis in cancer cells through mechanisms such as caspase activation and ROS formation .
Table 1: Anticancer Activity Against Selected Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 5.2 | Induction of apoptosis |
| A549 | 3.8 | Caspase activation |
Antiviral Activity
This compound has also been evaluated for its antiviral properties, particularly against HIV. Studies showed that derivatives of indole compounds can effectively inhibit the strand transfer of HIV-1 integrase, which is crucial for viral replication . The introduction of specific substituents on the indole core significantly enhanced this activity.
Table 2: Antiviral Activity Against HIV Integrase
| Compound ID | IC50 (µM) | Structural Modifications |
|---|---|---|
| Compound 3 | 0.13 | Long-chain p-trifluorophenyl at C3 |
| Compound 16 | 1.05 | Halogenated aniline at C6 |
Antimicrobial Properties
The antimicrobial efficacy of this compound has been investigated against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound exhibited significant inhibitory effects, suggesting its potential as an antimicrobial agent.
Table 3: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.98 µg/mL |
| Escherichia coli | 1.50 µg/mL |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Receptor Binding : The compound binds to multiple receptors with high affinity, modulating their activity and influencing cellular responses.
- Enzyme Inhibition : It may inhibit enzymes involved in critical disease pathways, thereby exerting therapeutic effects against various conditions.
Case Studies
Several studies have documented the synthesis and evaluation of this compound derivatives:
- Study on Anticancer Activity : A recent investigation focused on the cytotoxic effects of the compound against MCF-7 cells, revealing a dose-dependent response with significant apoptosis induction through mitochondrial pathways .
- Antiviral Evaluation : Another study highlighted the structural modifications that enhanced the inhibitory effects on HIV integrase, demonstrating the importance of chemical structure in biological activity .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for ethyl 4-methoxy-7-methyl-1H-indole-2-carboxylate, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves multi-step pathways, starting with indole core functionalization. For example, bromination at the 4-position (using NaBr/H₂SO₄) followed by methoxy group introduction via nucleophilic substitution (e.g., NaOMe in DMF at 80°C). Ethyl ester formation at the 2-position is achieved through coupling reactions with ethyl chloroformate in the presence of a base like pyridine . Optimizing solvents (e.g., DMF for polar intermediates) and catalysts (e.g., Pd for cross-coupling) improves yields to >75% .
Q. How is the molecular structure of this compound characterized?
- Methodological Answer : Structural confirmation relies on:
- X-ray crystallography : Resolves bond angles and torsion (e.g., methoxy group orientation at C4) .
- Spectroscopy :
- ¹H/¹³C NMR : Methoxy protons appear as a singlet (~δ 3.8–4.0 ppm); methyl groups at C7 show splitting due to adjacent substituents .
- FT-IR : Ester carbonyl (C=O) stretch at ~1700–1750 cm⁻¹ .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., C₁₃H₁₅NO₃⁺, [M+H]⁺ = 234.1125) .
Q. What are the solubility and stability profiles of this compound under varying experimental conditions?
- Methodological Answer :
- Solubility : Highly soluble in polar aprotic solvents (e.g., DMSO, DMF) but limited in water. Solubility in ethanol is moderate (5–10 mg/mL at 25°C) .
- Stability : Degrades under strong acidic/basic conditions (pH <2 or >10). Store at 2–8°C in inert atmospheres to prevent ester hydrolysis .
Advanced Research Questions
Q. How can reaction yields be optimized for introducing substituents at the 7-methyl position?
- Methodological Answer :
- Directed ortho-Metalation : Use LDA (lithium diisopropylamide) to deprotonate the 7-methyl group, followed by electrophilic quenching (e.g., alkyl halides) .
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 min vs. 6 hours) and improves regioselectivity by 20–30% .
- Catalytic Systems : Pd(OAc)₂/Xantphos enhances coupling efficiency for aryl halide intermediates .
Q. How do substituent variations at the 4- and 7-positions affect biological activity?
- Methodological Answer : Comparative studies with analogs reveal:
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer :
- Dynamic NMR : Resolves overlapping signals caused by rotameric forms of the ester group .
- 2D-COSY/HSQC : Assigns proton-carbon correlations, distinguishing methoxy (C4) from methyl (C7) environments .
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) validate experimental bond lengths (±0.02 Å) .
Q. How does this compound interact with biological targets like kinases or GPCRs?
- Methodological Answer :
- Docking Studies : Indole core aligns with ATP-binding pockets of kinases (e.g., EGFR). Methoxy and methyl groups form van der Waals contacts with hydrophobic residues .
- Fluorescence Polarization Assays : Measure binding affinity (Kd = 8.2 µM) using labeled kinase domains .
- SAR Analysis : Removing the 7-methyl group increases IC₅₀ by 5-fold, highlighting its role in steric stabilization .
Data Contradiction Analysis
Q. Conflicting reports on ester hydrolysis rates: How to reconcile discrepancies?
- Methodological Answer : Hydrolysis rates vary due to:
- pH Dependence : Faster degradation at pH >10 (base-catalyzed) vs. pH <2 (acid-catalyzed) .
- Solvent Effects : Aqueous buffers accelerate hydrolysis vs. anhydrous DMSO .
- Analytical Artifacts : HPLC quantification may misreport stability if degradation products co-elute .
Key Research Considerations
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
